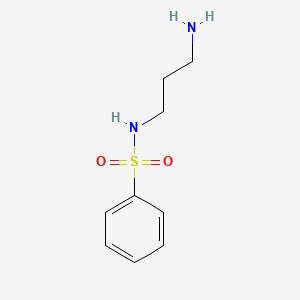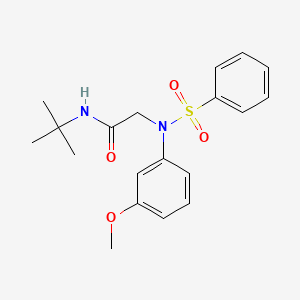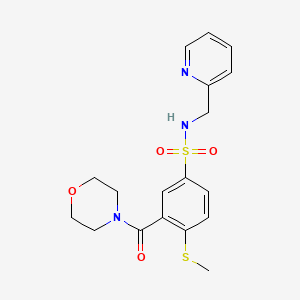![molecular formula C9H7F4NO2 B4759463 methyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B4759463.png)
methyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate
説明
Methyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate is a synthetic compound that has been widely used in scientific research. It is a carbamate derivative of 2-fluoro-5-(trifluoromethyl)aniline and is commonly referred to as MFTC. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various fields of research.
作用機序
Methyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate works by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
Methyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using Methyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate in laboratory experiments is its high potency and specificity for acetylcholinesterase. This allows for precise control over the inhibition of the enzyme, making it a valuable tool for studying its role in various biological processes. However, one limitation of using MFTC is its potential toxicity, which must be carefully monitored in laboratory experiments.
将来の方向性
There are many potential future directions for the use of Methyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate in scientific research. One area of interest is the use of MFTC in the development of new treatments for Alzheimer's disease and Parkinson's disease. Another potential direction is the use of MFTC in the study of the role of acetylcholinesterase in other diseases, such as schizophrenia and depression. Additionally, the anti-inflammatory effects of MFTC may be useful in the development of new treatments for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
科学的研究の応用
Methyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate has been used extensively in scientific research as a tool to investigate various biological processes. It has been shown to be an effective inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. This inhibition can be used to study the role of acetylcholinesterase in various diseases, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
methyl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c1-16-8(15)14-7-4-5(9(11,12)13)2-3-6(7)10/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGGOARCQVYZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=CC(=C1)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyano-3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4759381.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2,4,6-trimethylbenzamide](/img/structure/B4759391.png)

![8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4759410.png)
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B4759418.png)
![4-sec-butyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4759429.png)
![ethyl 5-ethyl-2-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4759432.png)
![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4759450.png)
![1-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4759470.png)

![N-[3-(1-azepanyl)propyl]-2,6-dimethoxybenzamide](/img/structure/B4759477.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4,5-trioxo-3-phenyl-1-imidazolidinyl)acetamide](/img/structure/B4759484.png)
